

NCI-006 as a Lactate Dehydrogenase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: NCI-006

Cat. No.: B11935945

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

NCI-006 is a potent, orally active small molecule inhibitor of lactate dehydrogenase (LDH), a critical enzyme in anaerobic glycolysis. By targeting both LDHA and LDHB isoforms, **NCI-006** disrupts the metabolic profile of cancer cells that rely on the Warburg effect, leading to reduced lactate production, inhibition of glycolysis, and induction of apoptosis. This technical guide provides an in-depth overview of **NCI-006**, summarizing its mechanism of action, preclinical efficacy, and the experimental protocols used in its evaluation. Notably, **NCI-006** induces a rapid metabolic rewiring in tumors, creating a vulnerability that can be exploited by combination therapy with mitochondrial complex I inhibitors. This document is intended to serve as a comprehensive resource for researchers in oncology and drug development.

Introduction

The reliance of many cancer cells on aerobic glycolysis, known as the Warburg effect, presents a therapeutic window for targeting cancer metabolism. Lactate dehydrogenase (LDH), which catalyzes the conversion of pyruvate to lactate, is a key enzyme in this pathway and is often upregulated in various malignancies. Inhibition of LDH is a promising strategy to disrupt the energy supply of cancer cells and induce cell death. **NCI-006** is a novel, potent inhibitor of both LDHA and LDHB isoforms that has demonstrated significant preclinical anti-tumor activity.^{[1][2]} This guide details the current understanding of **NCI-006**, its mechanism of action, and its potential in combination therapies.

Physicochemical Properties of NCI-006

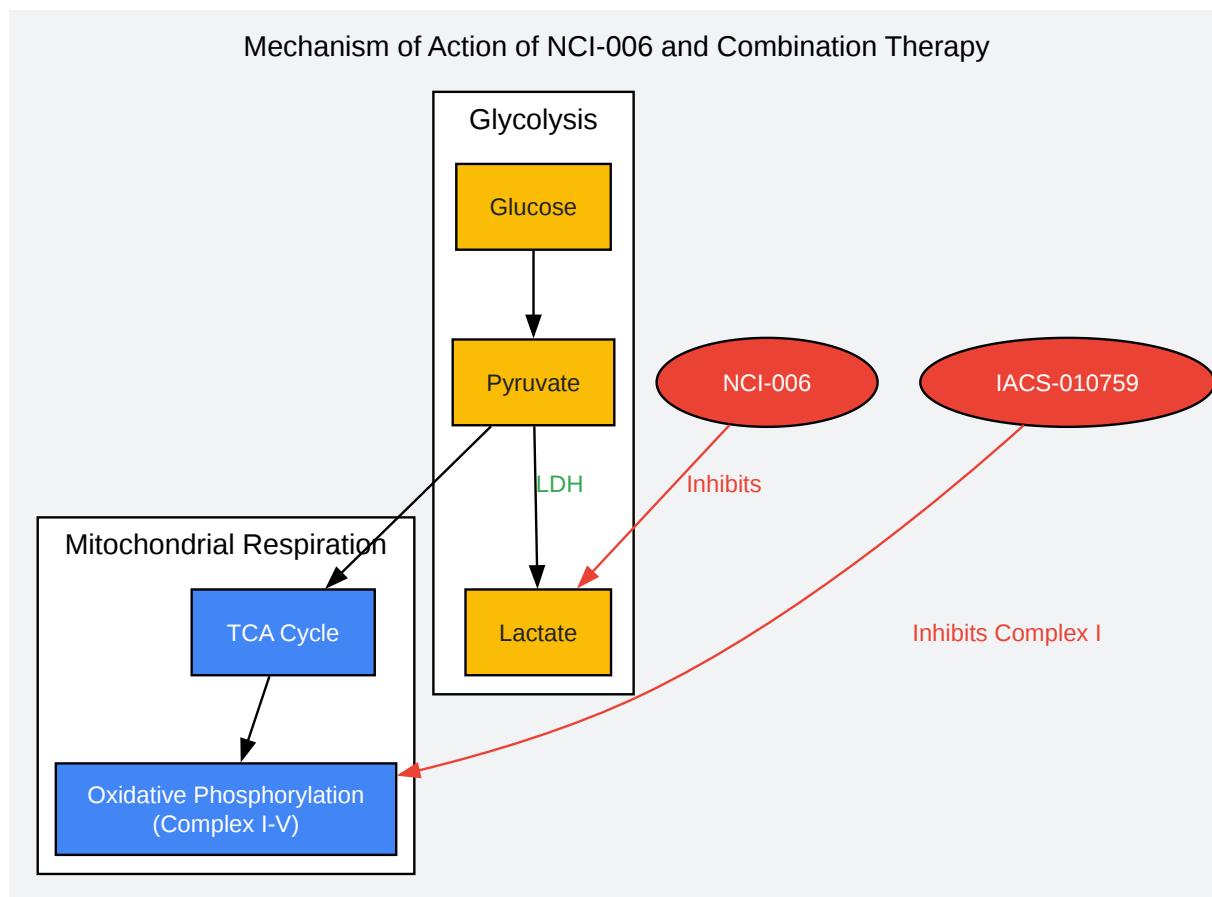
A clear understanding of the physicochemical properties of a drug candidate is crucial for its development. The key properties of **NCI-006** are summarized in the table below.

Property	Value
IUPAC Name	2-[4-[[4-(Aminosulfonyl)-3-fluorophenyl]methyl]-5-(cyclopropylmethyl)-3-[4-fluoro-3-[2-(5-methyl-2-thienyl)ethynyl]phenyl]-1H-pyrazol-1-yl]-4-thiazolecarboxylic acid
CAS Number	1964516-64-0
Molecular Formula	C ₃₁ H ₂₄ F ₂ N ₄ O ₄ S ₃
Molecular Weight	666.7 g/mol

Mechanism of Action

NCI-006 exerts its anti-tumor effects by directly inhibiting the enzymatic activity of lactate dehydrogenase. This inhibition disrupts the normal glycolytic pathway in cancer cells, leading to a cascade of downstream effects.

Inhibition of Glycolysis and Lactate Production


By binding to LDHA and LDHB, **NCI-006** prevents the conversion of pyruvate to lactate.^{[1][2]} This leads to a reduction in intracellular lactate levels and a decrease in the extracellular acidification rate (ECAR).^[2] The inhibition of this crucial step in glycolysis disrupts the cancer cells' primary means of energy production.

Metabolic Rewiring

A significant and unexpected finding is that inhibition of LDH by **NCI-006** induces a rapid metabolic rewiring in tumor cells. Within minutes of administration, cancer cells shift their metabolism from glycolysis towards mitochondrial respiration (oxidative phosphorylation).^[3] This metabolic plasticity allows the cancer cells to compensate for the blocked glycolytic pathway.

Synergy with Mitochondrial Complex I Inhibitors

The metabolic shift towards mitochondrial respiration creates a new vulnerability in cancer cells. This vulnerability can be exploited by co-administering **NCI-006** with an inhibitor of mitochondrial complex I, such as IACS-010759.[1][3] This combination therapy effectively shuts down both major energy production pathways in cancer cells, leading to a synergistic anti-tumor effect.[1]

[Click to download full resolution via product page](#)

Mechanism of **NCI-006** and combination therapy.

Quantitative Data

The following tables summarize the quantitative data available for **NCI-006**, including its inhibitory activity against LDH, its effects on various cancer cell lines, and its in vivo efficacy.

Table 1: In Vitro Inhibitory Activity of NCI-006

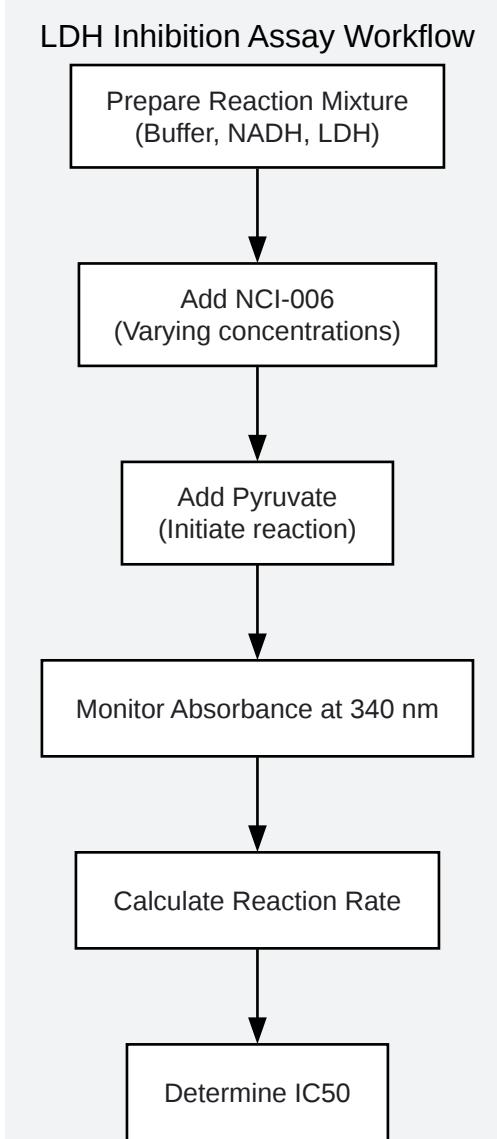
Target	IC50	Cell Line	EC50
LDHA	0.06 µM[1][2]	MIA PaCa-2	0.37 µM
LDHB	0.03 µM[1][2]	HT29	0.53 µM
Human Red Blood Cells	2.1 µM		
Mouse Red Blood Cells	1.6 µM		

Table 2: In Vitro Anti-proliferative Activity of NCI-006 in Ewing Sarcoma Cell Lines

Cell Line	IC50 (72h)
TC71	~100 nM[2][4]
TC32	~100 nM[2][4]
RDES	~1 µM[2]
EW8	~1 µM[2]

Table 3: In Vivo Efficacy of NCI-006

Cancer Model	Administration	Dosage	Outcome
MIA PaCa-2 Xenograft	IV, every other day for 1-2 weeks	50 mg/kg	Slows tumor growth[2]
HT29 Xenograft	IV, every other day for 1-2 weeks	50 mg/kg	Slows tumor growth[2]
HCT116 Xenograft (with IACS-010759)	IV, 2-3 times a week for 1-2 weeks	40 mg/kg	Inhibits tumor growth[2]
MKN45 Xenograft (with IACS-010759)	IV, 2-3 times a week for 1-2 weeks	40 mg/kg	Inhibits tumor growth[2]


Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections provide an overview of the key experimental methodologies used in the evaluation of **NCI-006**.

LDH Inhibition Assay (In Vitro)

This assay measures the ability of **NCI-006** to inhibit the enzymatic activity of LDH.

- Reagents:
 - Purified LDHA or LDHB enzyme
 - NADH
 - Pyruvate
 - Assay buffer (e.g., Tris-HCl, pH 7.4)
 - **NCI-006** (in DMSO)
- Procedure:
 - Prepare a reaction mixture containing the assay buffer, NADH, and the LDH enzyme.
 - Add varying concentrations of **NCI-006** to the reaction mixture.
 - Initiate the reaction by adding pyruvate.
 - Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
 - Calculate the rate of reaction for each concentration of **NCI-006**.
 - Determine the IC₅₀ value by plotting the reaction rate against the inhibitor concentration.

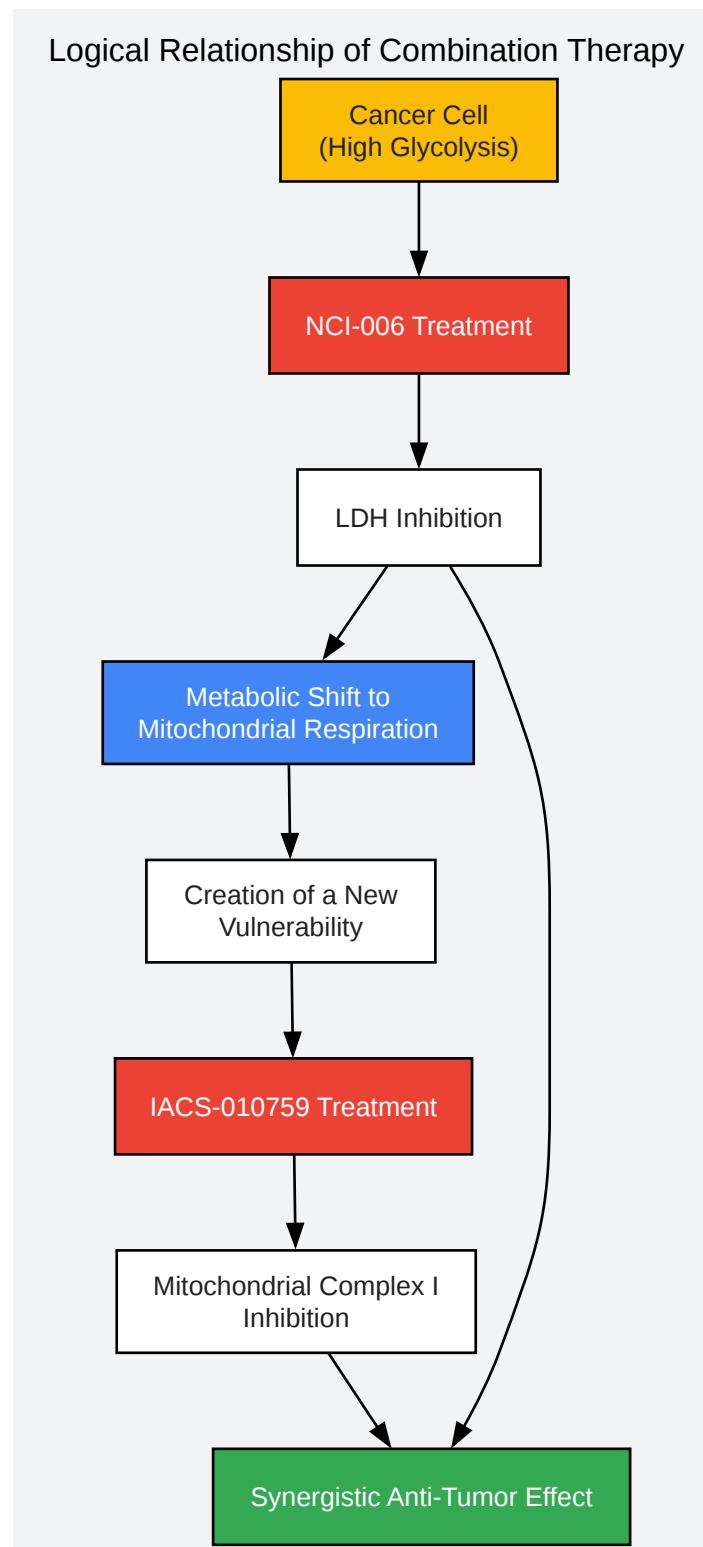
[Click to download full resolution via product page](#)

Workflow for the in-vitro LDH inhibition assay.

In Vivo Xenograft Studies

These studies assess the anti-tumor efficacy of **NCI-006** in a living organism.

- Animal Model: Athymic nude mice
- Tumor Implantation:
 - Cancer cells (e.g., MIA PaCa-2, HT29) are cultured in vitro.


- A suspension of cancer cells is injected subcutaneously into the flank of the mice.
- Tumors are allowed to grow to a palpable size.
- Drug Administration:
 - **NCI-006** is formulated in a suitable vehicle for intravenous (IV) or oral (p.o.) administration.
 - The drug is administered at a specified dose and schedule.
- Tumor Growth Measurement:
 - Tumor volume is measured regularly using calipers (Volume = 0.5 x Length x Width²).
 - Animal body weight is monitored as a measure of toxicity.
- Data Analysis:
 - Tumor growth curves are plotted for treated and control groups.
 - Statistical analysis is performed to determine the significance of any anti-tumor effects.

Hyperpolarized ¹³C-Pyruvate Magnetic Resonance Imaging (HP-MRI)

HP-MRI is a non-invasive imaging technique used to monitor real-time metabolic fluxes *in vivo*.

- Hyperpolarization:
 - [1-¹³C]pyruvate is hyperpolarized using dynamic nuclear polarization.
- Animal Preparation:
 - Anesthetized tumor-bearing mice are placed in an MRI scanner.
- Imaging Protocol:
 - The hyperpolarized [1-¹³C]pyruvate is rapidly dissolved and injected intravenously.

- Dynamic ^{13}C MR spectra and images are acquired over the tumor region.
- Data Analysis:
 - The conversion of $[1-^{13}\text{C}]$ pyruvate to $[1-^{13}\text{C}]$ lactate is quantified.
 - The lactate-to-pyruvate ratio is calculated as a measure of LDH activity.

[Click to download full resolution via product page](#)

Logical flow of the **NCI-006** combination therapy.

Conclusion

NCI-006 is a promising lactate dehydrogenase inhibitor with potent anti-tumor activity in preclinical models. Its ability to disrupt cancer cell metabolism, both alone and in combination with mitochondrial inhibitors, highlights the potential of targeting metabolic pathways in oncology. The detailed quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers seeking to further investigate and develop **NCI-006** as a novel cancer therapeutic. Further studies are warranted to explore its efficacy in a broader range of cancer types and to translate these promising preclinical findings into clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. NCI-006 | LDH Inhibitor | MedChemExpress [medchemexpress.eu]
- 3. Potent new LDHI inhibitor disrupts tumor growth in mice | Center for Cancer Research [ccr.cancer.gov]
- 4. Targeting glycolysis through inhibition of lactate dehydrogenase impairs tumor growth in preclinical models of Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [NCI-006 as a Lactate Dehydrogenase Inhibitor: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b11935945#nci-006-as-a-lactate-dehydrogenase-inhibitor>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com